7-Bromo-3-cyclopropyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one
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Overview
Description
7-Bromo-3-cyclopropyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one is a heterocyclic compound that features a bromine atom, a cyclopropyl group, and a benzo[e][1,3]oxazin-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-cyclopropyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-5-bromophenol and 2-chloroacetyl chloride.
Acylation: The 2-amino-5-bromophenol undergoes acylation with 2-chloroacetyl chloride in the presence of a base such as sodium bicarbonate and a phase transfer catalyst like tetra-n-butylammonium bromide in chloroform.
Cyclization: The acylated product then undergoes intramolecular cyclization to form the oxazinone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include optimizing reaction conditions, using continuous flow reactors, and employing automated systems for monitoring and control.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-cyclopropyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization and Ring-Opening: The oxazinone ring can participate in cyclization or ring-opening reactions under suitable conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
7-Bromo-3-cyclopropyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 7-Bromo-3-cyclopropyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases or other enzymes involved in cell signaling pathways, leading to the suppression of cancer cell growth . The exact pathways and targets can vary depending on the specific biological context and the derivatives of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine: This compound shares a similar core structure but contains a thiazine ring instead of an oxazinone ring.
6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine: This compound has a similar oxazine ring but with different substituents.
Uniqueness
7-Bromo-3-cyclopropyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one is unique due to its specific combination of a bromine atom, a cyclopropyl group, and an oxazinone ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in medicinal chemistry .
Properties
Molecular Formula |
C11H10BrNO2 |
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Molecular Weight |
268.11 g/mol |
IUPAC Name |
7-bromo-3-cyclopropyl-4H-1,3-benzoxazin-2-one |
InChI |
InChI=1S/C11H10BrNO2/c12-8-2-1-7-6-13(9-3-4-9)11(14)15-10(7)5-8/h1-2,5,9H,3-4,6H2 |
InChI Key |
YZAKLEMXFLAHJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CC3=C(C=C(C=C3)Br)OC2=O |
Origin of Product |
United States |
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